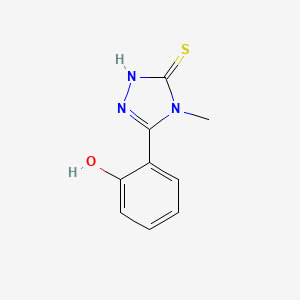

2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol is a heterocyclic compound that contains a triazole ring fused with a phenol group. This compound is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both mercapto and phenol functional groups makes it a versatile molecule for chemical modifications and interactions.

Mechanism of Action

Target of Action

Similar compounds, such as azoles, are known to target the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol .

Mode of Action

It’s worth noting that in the case of similar 1,2,4-triazole derivatives, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme .

Pharmacokinetics

It’s worth noting that similar compounds are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

Similar compounds have been observed to inhibit cancer cell growth .

Action Environment

It’s worth noting that the size and position of the alkoxy group significantly influenced the antiproliferative activity of similar compounds .

Biochemical Analysis

Biochemical Properties

2-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The mercapto group (-SH) in the compound can form disulfide bonds with cysteine residues in proteins, potentially altering their structure and function. Additionally, the phenol group can participate in hydrogen bonding and hydrophobic interactions, further influencing protein interactions. This compound has been shown to interact with enzymes such as cytochrome P450, where the triazole ring binds to the heme iron, inhibiting the enzyme’s activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This modulation can impact pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival . Additionally, the compound’s interaction with transcription factors can lead to changes in gene expression, affecting cellular functions such as apoptosis and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The triazole ring can bind to metal ions, such as the iron in cytochrome P450, inhibiting its enzymatic activity . The mercapto group can form covalent bonds with cysteine residues in proteins, leading to changes in protein conformation and function. Additionally, the phenol group can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s binding affinity and specificity .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions but can undergo degradation in the presence of strong oxidizing agents . Over time, the compound’s effects on cellular function may diminish as it degrades, highlighting the importance of considering its stability in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to exert beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary, with higher concentrations observed in organs such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is critical for understanding its activity and function. The compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. The activity of the compound can vary depending on its subcellular localization, with distinct effects observed in different compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with phenol derivatives. The reaction typically occurs under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction can be represented as follows:

4-Methyl-4H-1,2,4-triazole-3-thiol+Phenol→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form thiols or other reduced derivatives.

Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Thiols, reduced triazole derivatives.

Substitution: Nitro, halogenated, and sulfonated phenol derivatives.

Scientific Research Applications

2-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential antimicrobial, anticancer, and antiviral properties.

Materials Science: The compound is utilized in the development of metal-organic frameworks and coordination polymers due to its ability to coordinate with metal ions.

Analytical Chemistry: It serves as a ligand in various analytical techniques, including chromatography and spectroscopy.

Biological Studies: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

2-(4H-1,2,4-Triazol-4-yl)phenol: Lacks the mercapto group, making it less versatile in forming disulfide bonds.

3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)propan-1-ol: Contains an additional alkyl chain, which can affect its solubility and reactivity.

1,2-Bis(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethane-1,2-diol: Has two triazole rings, increasing its potential for coordination with metal ions.

Uniqueness

2-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol is unique due to the presence of both mercapto and phenol groups, which provide a combination of reactivity and coordination capabilities. This dual functionality makes it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name |

3-(2-hydroxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-12-8(10-11-9(12)14)6-4-2-3-5-7(6)13/h2-5,13H,1H3,(H,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBFENUKVIPGPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CC=CC=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63224-33-9 |

Source

|

| Record name | 3-(2-Hydroxyphenyl)-4-methyl-1,2,4-delta-2-triazoline-5-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063224339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,8-Dimethyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane](/img/structure/B1211870.png)

![2-[4-(2,2-Difluorocyclopropyl)phenoxy]-2-methylpropanoic acid](/img/structure/B1211871.png)